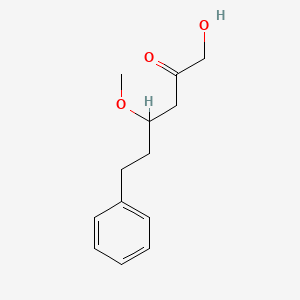
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a hexanone backbone with additional hydroxy, methoxy, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-hexanone with appropriate reagents to introduce the hydroxy, methoxy, and phenyl groups. For example, the hydroxy group can be introduced via a hydroxylation reaction, while the methoxy group can be added through a methylation reaction using methanol and a suitable catalyst. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- typically involves large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A simpler ketone without the hydroxy, methoxy, and phenyl substituents.
1-Hydroxy-2-hexanone: Contains a hydroxy group but lacks the methoxy and phenyl groups.
4-Methoxy-2-hexanone: Contains a methoxy group but lacks the hydroxy and phenyl groups.
6-Phenyl-2-hexanone: Contains a phenyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is unique due to the combination of hydroxy, methoxy, and phenyl groups on the hexanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
917575-01-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-16-13(9-12(15)10-14)8-7-11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |
InChI Key |
DYHDUJARQAKRLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=CC=C1)CC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


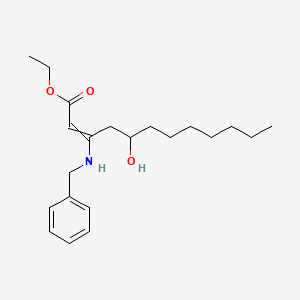
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
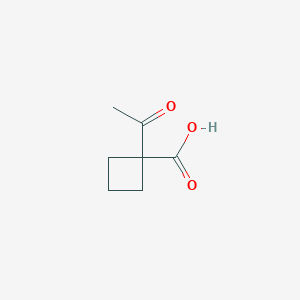

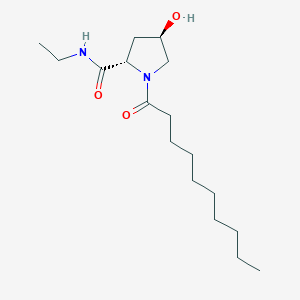
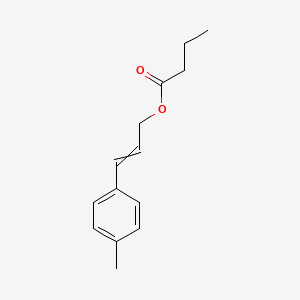
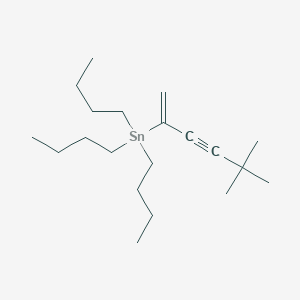
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
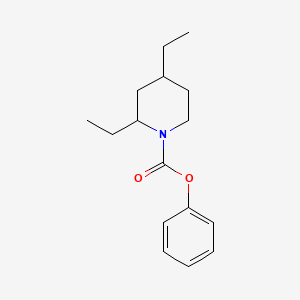
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
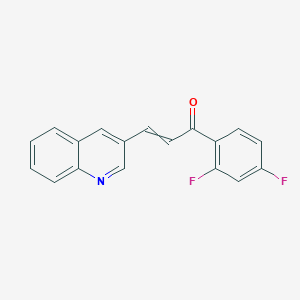
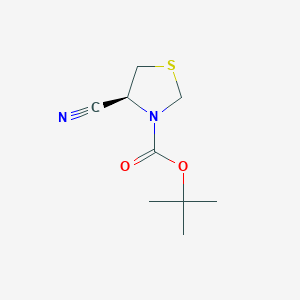
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
